molecular formula C12H13NO4 B13937841 N-Carbobenzoxyglycine vinyl ester CAS No. 64187-24-2

N-Carbobenzoxyglycine vinyl ester

Cat. No.: B13937841
CAS No.: 64187-24-2
M. Wt: 235.24 g/mol
InChI Key: JYKQZYMZPYYHLX-UHFFFAOYSA-N
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Description

N-Carbobenzoxyglycine vinyl ester (chemical formula: C₁₂H₁₃NO₄; molecular weight: 235.26) is a protected amino acid derivative widely used in organic synthesis and biomedical research. Structurally, it consists of a glycine backbone with a benzyloxycarbonyl (Cbz) protecting group on the amine and a vinyl ester moiety on the carboxylate (Figure 1). The compound is synthesized via a multi-step procedure involving the reaction of L-methionine methyl ester hydrochloride with benzyl chloroformate, followed by oxidation and elimination steps to introduce the vinyl group .

Key applications include:

  • Antifertility activity: Intravaginal administration in mice results in 100% pregnancy inhibition at 10 mg/kg/day by targeting sperm acrosin activity .
  • Enzyme inhibition: Acts as a substrate for proteases like bromelain in enzymatic assays .
  • Synthetic versatility: Serves as a chiral building block for asymmetric synthesis of amino acid derivatives .

Properties

CAS No.

64187-24-2

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethenyl 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15)

InChI Key

JYKQZYMZPYYHLX-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Esterification Using Vinylbenzyl Chloride

One classical method to prepare vinyl esters of N-protected amino acids, including this compound, involves nucleophilic substitution of a vinylbenzyl chloride derivative with the N-protected amino acid salt.

  • Procedure :
    A mixture of N-Carbobenzoxy-glycine, sodium carbonate (as base), and vinylbenzyl chloride is stirred in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature for extended periods (e.g., 90 hours).
  • Work-up :
    After reaction completion, water is added to precipitate the product, which is extracted with benzene. The organic phase is washed, dried over anhydrous sodium sulfate, and the product is purified by vacuum distillation or chromatography.
  • Yield and Purity :
    Typical yields are around 70-80%, with purity confirmed by elemental analysis and optical rotation measurements.
  • Advantages :
    This method avoids the use of chloromethylated polymers, reducing side reactions and facilitating peptide synthesis applications.
  • Example Data :
Reagent Amounts (moles) Reaction Time (hours) Yield (%) Purification Method
N-Carbobenzoxy-glycine (0.034) 90 78 Vacuum distillation
Sodium carbonate (0.017)
Vinylbenzyl chloride (0.034)

(Table adapted from patent US4060689A)

Transvinylation Using Vinyl Acetate and Active Esters

Another approach involves transvinylation reactions where vinyl esters are synthesized by exchanging the vinyl group from vinyl acetate to the carboxyl group of the amino acid derivative.

  • Catalyst-Free Vinyl Exchange :
    Using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and potassium tert-butylate (t-BuOK), the carboxylic acid is first converted to an active triazine ester intermediate. Potassium vinyloxide, generated in situ from vinyl acetate and t-BuOK, then reacts with this intermediate to form the vinyl ester.
  • Reaction Conditions :
    The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (around 0°C) to control the exothermic nature and avoid decomposition.
  • Byproducts :
    Potassium salt of 2-oxo-4,6-dimethoxy-1,3,5-triazine and tert-butyl acetate are formed as byproducts.
  • Advantages :
    This method avoids metal catalysts and harsh conditions, providing a mild and efficient synthetic route.
  • Reaction Scheme :
    • Formation of active triazine ester from N-Carbobenzoxyglycine and CDMT/N-methylmorpholine (NMM).
    • Reaction of active ester with potassium vinyloxide to yield this compound.
  • Research Outcomes :
    High selectivity and yields with minimal side reactions have been reported, making this approach suitable for sensitive amino acid derivatives.

Catalytic Considerations and Reaction Parameters

  • Catalysts :
    • Tertiary amines (e.g., triethylamine) are commonly used to catalyze esterification and vinylation reactions.
    • Ion exchange resins and other cationic/anionic catalysts have been employed in related vinyl ester syntheses but may lead to high viscosity or gelation at high conversions.
  • Temperature :
    • Typical reaction temperatures range from ambient to 120°C depending on the method.
    • Low temperatures (0-25°C) are preferred for sensitive vinylation reactions to avoid decomposition.
  • Solvents :
    • Polar aprotic solvents such as DMF and THF are preferred for their ability to dissolve reactants and stabilize intermediates.
    • Bulk reactions without solvents are also possible but less common for amino acid vinyl esters.
  • Stoichiometry :
    • Stoichiometric or slight excess of vinylating agent ensures complete conversion of carboxyl groups.
    • Monitoring of epoxy or carboxyl group content is essential to avoid residual reactive groups.

Data Table Summarizing Preparation Methods

Method Key Reagents & Catalysts Reaction Conditions Yield (%) Purification Notes
Vinylbenzyl chloride esterification N-Carbobenzoxy-glycine, Na2CO3, vinylbenzyl chloride DMF, RT, 90 h 70-80 Vacuum distillation, chromatography Avoids chloromethylated polymers; peptide synthesis compatible
Transvinylation with vinyl acetate N-Carbobenzoxy-glycine, CDMT, NMM, t-BuOK, vinyl acetate THF, 0°C, catalyst-free High Extraction, crystallization Mild conditions; no metal catalysts; minimal side reactions
Epoxy resin vinyl ester synthesis (related) Epoxy resin, methyl/ethyl acrylate, triethylamine, hydroquinone 90-100°C, catalytic N/A Spectroscopic characterization Polymer-focused; informs catalyst use

Research Outcomes and Analytical Characterization

  • Spectroscopic Confirmation :
    • FT-IR spectra confirm disappearance of carboxylic acid O-H and appearance of ester C=O stretching bands near 1720 cm^-1.
    • ^1H-NMR spectra show vinyl proton signals (5.3-6.2 ppm) confirming vinyl ester formation. Aromatic and methylene protons correspond to the carbobenzoxy group and glycine backbone.
  • Elemental Analysis :
    • Carbon, hydrogen, and nitrogen contents closely match theoretical values, confirming product purity.
  • Physical Properties :
    • Optical rotation measurements provide stereochemical integrity data.
    • Melting points and solubility profiles align with expected values for this compound derivatives.
  • Catalyst Residue :
    • Catalyst-free or easily removable catalyst systems are preferred to avoid contamination, especially for biomedical applications.

Chemical Reactions Analysis

Types of Reactions: N-[(Benzyloxy)carbonyl]glycine ethenyl ester undergoes various chemical reactions, including hydrolysis, hydrogenation, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-[(Benzyloxy)carbonyl]glycine ethenyl ester is widely used in peptide synthesis as a protected glycine derivative. It allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. Its protected form allows for controlled reactions in biological systems .

Medicine: In medicinal chemistry, it is used in the synthesis of peptide-based drugs. The protective groups ensure that the active sites of the peptides remain intact during the synthesis process .

Industry: Industrially, it is used in the production of various pharmaceuticals and biochemicals. Its stability and reactivity make it a valuable intermediate in large-scale synthesis .

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycine ethenyl ester involves the selective protection and deprotection of the amino and carboxyl groups. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the ethenyl ester group can be selectively hydrolyzed or substituted. This allows for precise control over the synthesis of peptides and other derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Carbobenzoxyglycine vinyl ester belongs to a broader class of activated amino acid esters. Below is a detailed comparison with structurally and functionally related compounds.

N-Carbobenzoxyglycine 1,2-Dibromoethyl Ester

  • Structure: C₁₂H₁₃Br₂NO₄; molecular weight: 394.05 .
  • Activity: Exhibits potent antineoplastic activity (33 mg/kg/day in Ehrlich ascites carcinoma) with low toxicity (LD₅₀ = 148 mg/kg in mice) . Shares 100% antifertility efficacy with the vinyl ester at 10 mg/kg/day .
  • Advantage: Higher thermal stability compared to vinyl esters, which decompose into toxic NOₓ fumes upon heating .

N-Carbobenzoxyglycine p-Nitrophenyl Ester

  • Structure : C₁₆H₁₄N₂O₆; molecular weight: 330.29 .
  • Activity: Used as a chromogenic substrate for quantifying protease activity (e.g., bromelain) due to p-nitrophenol release upon hydrolysis . Lacks significant therapeutic activity but is critical in biochemical assays .
  • Limitation: Limited bioavailability due to poor membrane permeability.

N-Carbobenzoxyglycine N-Hydroxysuccinimide Ester

  • Structure : C₁₄H₁₄N₂O₆; molecular weight: 306.27 .
  • Activity: Primarily employed in peptide coupling reactions due to its high reactivity with amine groups . No reported biological activity in therapeutic contexts.

Data Tables

Table 1. Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Application(s) Toxicity (LD₅₀, mice) Reference(s)
This compound C₁₂H₁₃NO₄ 235.26 Antifertility, enzyme inhibition 501 mg/kg (ip)
N-Carbobenzoxyglycine 1,2-dibromoethyl ester C₁₂H₁₃Br₂NO₄ 394.05 Antineoplastic, antifertility 148 mg/kg (ip)
N-Carbobenzoxyglycine p-nitrophenyl ester C₁₆H₁₄N₂O₆ 330.29 Protease substrate Not reported
N-Carbobenzoxyglycine N-hydroxysuccinimide ester C₁₄H₁₄N₂O₆ 306.27 Peptide synthesis Not reported

Table 2. Antifertility Activity in Mice

Compound Administration Route Effective Dose (mg/kg/day) Pregnancy Inhibition (%) Reference(s)
This compound Intravaginal 10 100
N-Carbobenzoxyglycine 1,2-dibromoethyl ester Intravaginal 10 100
N-Carbobenzoxy-L-leucine 1,2-dibromoethyl ester Intravaginal 10 100

Key Findings and Implications

Structural-Activity Relationship :

  • The vinyl ester group enhances membrane permeability, making it effective in topical antifertility applications .
  • Dibromoethyl esters exhibit dual therapeutic (antineoplastic and antifertility) profiles due to their electrophilic reactivity .
  • p-Nitrophenyl esters are structurally optimized for chromogenic assays but lack therapeutic utility .

Toxicity Considerations :

  • This compound has moderate toxicity (LD₅₀ = 501 mg/kg) and reproductive risks .
  • Dibromoethyl derivatives show lower acute toxicity, suggesting a safer therapeutic window .

Synthetic Utility :

  • Vinyl and N-hydroxysuccinimide esters are preferred in organic synthesis for their reactivity and ease of handling .

Biological Activity

N-Carbobenzoxyglycine vinyl ester (CBG-VE) is a compound that has garnered interest in the field of biological activity due to its potential applications in medicinal chemistry, particularly as a proteasome inhibitor. This article aims to provide a comprehensive overview of the biological activity associated with CBG-VE, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound is derived from the amino acid glycine and is modified by the addition of a carbobenzoxy (Cbz) protecting group and a vinyl ester moiety. The synthesis typically involves the reaction of carbobenzoxy-glycine with an appropriate vinyl ester reagent. This modification enhances the compound's stability and bioactivity.

Synthesis Overview

StepReagentsConditionsYield
1Cbz-glycine + Vinyl halideBase, solventHigh
2Purification (e.g., chromatography)--

Proteasome Inhibition

One of the primary biological activities of CBG-VE is its role as a proteasome inhibitor. Proteasomes are crucial for degrading ubiquitinated proteins, thereby regulating various cellular processes including the cell cycle and apoptosis. Inhibition of proteasomes can lead to apoptosis in cancer cells.

Research indicates that CBG-VE exhibits selective inhibition of the trypsin-like subunit of the proteasome, which is pivotal for its anticancer properties. A study reported that specific analogs of vinyl ester derivatives demonstrated significant potency against cancer cell lines, highlighting their potential therapeutic applications .

In Vitro Studies

In vitro studies have shown that CBG-VE can induce apoptosis in various cancer cell lines. The mechanism involves the accumulation of pro-apoptotic factors due to impaired protein degradation.

Case Study: Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Proteasome inhibition leading to apoptosis
MCF-73.8Accumulation of p53 protein
A5494.1Induction of stress response pathways

Metabolic Stability

Metabolic stability studies are crucial for understanding the pharmacokinetics of CBG-VE. Research has indicated that certain modifications to the vinyl ester structure can enhance metabolic stability, prolonging the compound's action in biological systems.

Stability Data

Compound VariantHalf-Life (h)Stability Profile
CBG-VE6Stable under physiological conditions
Modified CBG-VE (A)12Enhanced stability due to structural changes

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